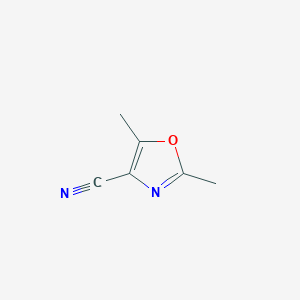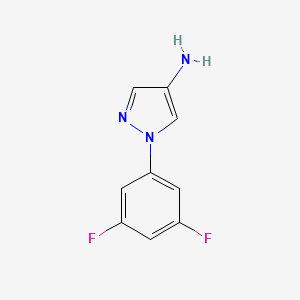![molecular formula C22H16N2O B12887743 2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide CAS No. 655222-58-5](/img/structure/B12887743.png)
2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide is a compound that belongs to the class of quinoline carboxamides This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide typically involves the reaction of 4-biphenylboronic acid with 8-bromoquinoline-2-carboxylic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Quinoline-8-amine derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学的研究の応用
2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-proliferative agent and apoptotic inducer in cancer research.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound has been investigated for its potential to modulate biological pathways and interactions, making it a valuable tool in biochemical studies.
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that regulate cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, the compound’s structure allows it to interact with other molecular targets, such as receptors and enzymes, further contributing to its biological effects .
類似化合物との比較
Quinoline-8-carboxamide: Shares the quinoline carboxamide core but lacks the biphenyl moiety.
N-(Quinolin-8-yl)quinoline-2-carboxamide: Contains two quinoline rings instead of a biphenyl group.
Biphenyl-4-carboxamide: Lacks the quinoline ring and has a simpler structure.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide is unique due to its combination of a quinoline ring and a biphenyl moiety. This structural feature enhances its chemical stability, electronic properties, and potential for diverse applications. The presence of both aromatic systems allows for extensive π-π interactions, making it a versatile compound in various fields of research .
特性
CAS番号 |
655222-58-5 |
|---|---|
分子式 |
C22H16N2O |
分子量 |
324.4 g/mol |
IUPAC名 |
2-(4-phenylphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C22H16N2O/c23-22(25)19-8-4-7-18-13-14-20(24-21(18)19)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H,(H2,23,25) |
InChIキー |
YOKADCXMAWSDIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4C(=O)N)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


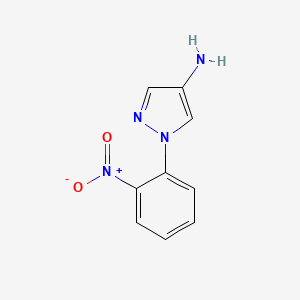
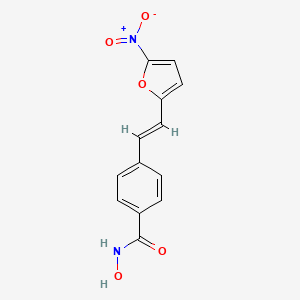

![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
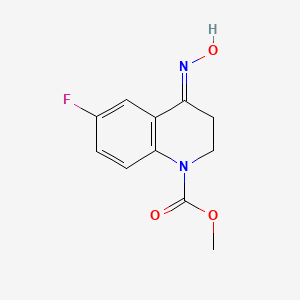
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
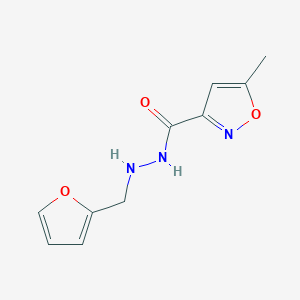
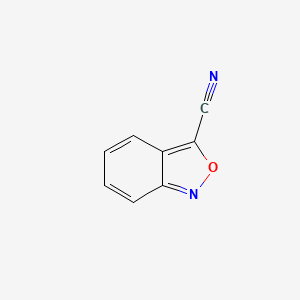

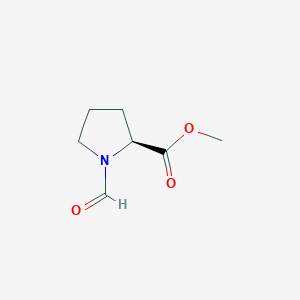

![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12887719.png)
